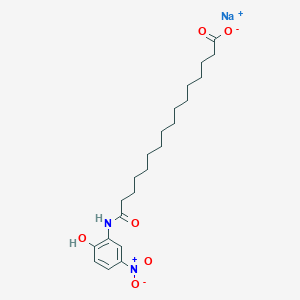
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate is a chemical compound with the molecular formula C22H33N2NaO6. It is known for its unique structure, which includes a palmitamidate group attached to a nitrophenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate typically involves the reaction of palmitic acid with 2-hydroxy-5-nitroaniline in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving palmitic acid in an organic solvent.
- Adding 2-hydroxy-5-nitroaniline to the solution.
- Introducing sodium hydroxide to facilitate the reaction.
- Stirring the mixture at an elevated temperature until the reaction is complete.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing speed. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of the nitrophenyl group.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrophenyl group plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. The palmitamidate group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and cellular structures.
Vergleich Mit ähnlichen Verbindungen
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate can be compared with other similar compounds, such as:
Sodium N-(2-hydroxy-5-nitrophenyl)stearamidate: Similar structure but with a stearamidate group instead of a palmitamidate group.
Sodium N-(2-hydroxy-5-nitrophenyl)oleamidate: Contains an oleamidate group, differing in the degree of unsaturation.
Sodium N-(2-hydroxy-5-nitrophenyl)myristamidate: Features a myristamidate group, which is shorter than the palmitamidate group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the nitrophenyl and palmitamidate groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
Eigenschaften
CAS-Nummer |
60301-88-4 |
|---|---|
Molekularformel |
C22H36N2NaO4 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
sodium;16-(2-hydroxy-5-nitroanilino)-16-oxohexadecanoate |
InChI |
InChI=1S/C22H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25;/h16-18,25H,2-15H2,1H3,(H,23,26); |
InChI-Schlüssel |
GPUGPYNQPPEPPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCCCCCCCCCCCCC(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Key on ui other cas no. |
60301-88-4 |
Synonyme |
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide Sodium Salt; 2-(N-Hexadecanoylamino)_x000B_-4-nitrophenol Sodium Salt; 2-Hexadecanoylamino-4-nitrophenol Sodium Salt; 2’-Hydroxy-5’-_x000B_nitrohexadecananilide Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















